molecular formula C7H8N2 B8505547 5-Ethyl-1H-pyrrole-3-carbonitrile

5-Ethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B8505547
M. Wt: 120.15 g/mol
InChI Key: KVKRCPKZCAVCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C7H8N2 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

5-ethyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C7H8N2/c1-2-7-3-6(4-8)5-9-7/h3,5,9H,2H2,1H3

InChI Key

KVKRCPKZCAVCNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iodoethane (3.99 g, 25.61 mmol) was added to a solution of 1-isocyanomethanesulfonyl-4-methyl-benzene (5 g, 25.61 mmol) in anhydrous THF (20 ml). The mixture was cooled to −78° C. and potassium tert-butoxide (31 ml of a 1 M solution in THF, 31 mmol) was added dropwise over 15 minutes. The mixture was warmed to room temperature over 1 h. Water (50 ml) was added and the solution was extracted with diethylether and dried over Na2SO4 and evaporated to dryness. The resulting brown oily material was used without purification. The resulting 1-(1-Isocyano-propane-1-sulfonyl)-4-methyl-benzene (4.29 g, 19.05 mmol) and acrylonitrile (1.26 ml, 19.05 mmol) were stirred in anhydrous THF (20 ml). The mixture was cooled to 0° C. and potassium tert-butoxide in THF (38.1 ml, 38.1 mmol) was added dropwise. The mixture was heated to reflux for 2 h then left at room temperature overnight, and then concentrated in vacuo. EtOAc (30 ml) was added to the brown solid and the mixture was stirred at room temperature for a few hours, filtered and the solid washed well with EtOAc. The EtOAc solution was concentrated in vacuo and purified by flash chromatography eluting with EtOAc/n-hexanes mixture: 3:2 to afford the title compound. (0.856 g).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4.29 g
Type
reactant
Reaction Step Four
Quantity
1.26 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
38.1 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.